2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride
Overview
Description
2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is also known by its IUPAC name, N-ethyl-N,2-dimethylalanine hydrochloride. This compound is typically found in a solid, powder form and is used in various scientific research applications .
Preparation Methods
The synthesis of 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride involves several steps. One common method includes the reaction of an amino acid with chlorotrimethylsilane and methanol. The amino acid is first taken in a round-bottom flask, and freshly distilled chlorotrimethylsilane is added slowly while stirring. Methanol is then added, and the resulting solution or suspension is stirred at room temperature . Industrial production methods may vary, but they generally follow similar principles of chemical synthesis and purification.
Chemical Reactions Analysis
2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate. For example, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and potassium carbonate in toluene provides 2-(2-nitrophenyl)acrylate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of indole derivatives, which are significant in natural products and drugs. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Additionally, 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is used in the development of pharmacologically active compounds and in the study of chemical reactions and mechanisms .
Mechanism of Action
The exact mechanism of action of 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is not well-documented. it is known to interact with various molecular targets and pathways. For instance, it may display cholinergic properties and potentiate dopamine while partially inhibiting serotonin . Further research is needed to fully understand the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride can be compared with other similar compounds, such as 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride and 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride . These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-[ethyl(methyl)amino]-2-methylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5-8(4)7(2,3)6(9)10;/h5H2,1-4H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFOQBDBAGHBLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)(C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-52-0 | |
Record name | Alanine, N-ethyl-N,2-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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